molecular formula C6H11NO3 B12278676 (1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid

(1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid

Cat. No.: B12278676
M. Wt: 145.16 g/mol
InChI Key: CXBOBABAALGALT-XINAWCOVSA-N
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Description

(1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is a chiral cyclobutane derivative with an amino group and a hydroxymethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under specific reaction conditions. One common method is the cyclization of amino alcohols with carboxylic acids or their derivatives. The reaction conditions often include the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The reaction temperature and time are carefully controlled to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process typically involves crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of (1S,2S)-1-Amino-2-(carboxymethyl)cyclobutanecarboxylic acid.

    Reduction: Formation of (1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanol.

    Substitution: Formation of N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

(1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in covalent bonding with active site residues, leading to inhibition or activation of the target protein. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    Cyclobutane-1,2-dicarboxylic acid: Lacks the amino and hydroxymethyl groups, leading to different reactivity and applications.

    1-Amino-2-hydroxycyclobutane: Similar structure but without the carboxylic acid group, affecting its chemical behavior and uses.

Uniqueness

(1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent with specific target interactions.

Biological Activity

(1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is a chiral amino acid derivative with a unique cyclobutane structure. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents and as a tool in biochemical research.

  • Molecular Formula : C6H11NO3
  • Molecular Weight : 145.16 g/mol
  • IUPAC Name : (1S)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid
  • Structure : The compound features an amino group and a hydroxymethyl group attached to a cyclobutane ring, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its chiral nature allows for selective binding, which can modulate the activity of these targets, leading to various physiological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit tumor growth, making it a candidate for cancer therapy. It acts as a selective antagonist of certain receptors involved in tumor progression .
  • Neurotransmitter Modulation : The compound has been identified as an inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. This suggests potential applications in treating neurodegenerative diseases .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antitumor Studies : A study demonstrated that the compound reduced tumor size in xenograft models by inhibiting angiogenesis and promoting apoptosis in cancer cells .
  • Neuropharmacological Research : In vitro studies revealed that the compound modulated NMDA receptor activity, enhancing synaptic transmission in neuronal cultures. This effect was associated with improved cognitive function in animal models .
  • Toxicity Assessment : Toxicological evaluations indicated low toxicity levels, supporting its potential as a therapeutic agent with minimal side effects .

Comparative Analysis

To understand the unique properties of this compound, a comparison with related compounds is essential:

Compound NameStructureBiological ActivityToxicity
(1R,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acidSimilar structureModerate NMDA antagonismLow
(1S,2R)-Amino Acid DerivativeDifferent stereochemistryWeak antitumor activityModerate
(1R,2S)-Amino Acid DerivativeDifferent stereochemistryLow NMDA antagonismLow

Synthesis and Applications

The synthesis of this compound typically involves enantioselective methods that yield high purity and specific stereochemistry. Its applications extend beyond medicinal chemistry into materials science where it serves as a building block for polymers with unique properties .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(1S,2S)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(6)3-8/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m1/s1

InChI Key

CXBOBABAALGALT-XINAWCOVSA-N

Isomeric SMILES

C1C[C@]([C@H]1CO)(C(=O)O)N

Canonical SMILES

C1CC(C1CO)(C(=O)O)N

Origin of Product

United States

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